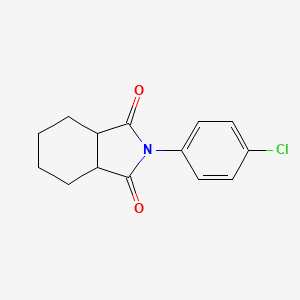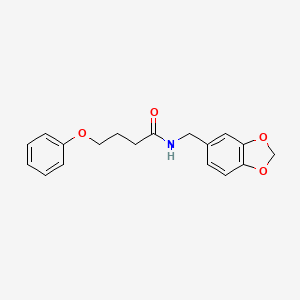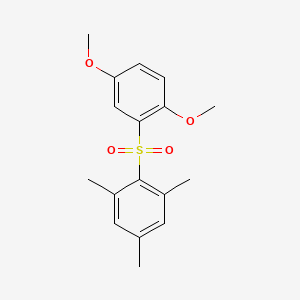
2-(4-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-(4-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as gabapentin enacarbil (GEn), is a prodrug of gabapentin that is used for the treatment of restless leg syndrome and postherpetic neuralgia. The compound is a white to off-white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Synthesis and Derivatives
A study by Tan et al. (2016) focuses on synthesizing new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, a process starting with 3-sulfolene. This research is significant for understanding the synthesis pathways and derivative formation of compounds related to 2-(4-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione (Tan et al., 2016).
Antimicrobial Properties
Jain, Nagda, and Talesara (2006) explored the synthesis of novel azaimidoxy compounds, including 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione, and evaluated their antimicrobial activities, indicating potential chemotherapeutic applications (Jain, Nagda, & Talesara, 2006).
Structural and Vibrational Studies
Arjunan et al. (2009) conducted a detailed study on the structural and vibrational aspects of 2-chloro-1H-isoindole-1,3(2H)-dione, a compound closely related to the target molecule. This research contributes to understanding the fundamental physical properties of such compounds (Arjunan, Saravanan, Ravindran, & Mohan, 2009).
Anticonvulsant Properties
Kamiński, Wiklik, and Obniska (2014) synthesized and tested various 1H-isoindole-1,3(2H)-diones, including 2-(2-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, for anticonvulsant activity. Their findings suggest potential uses in epilepsy treatment (Kamiński, Wiklik, & Obniska, 2014).
Catalysis in Organic Synthesis
Anderson et al. (2017) discussed the catalysis in the transamination of derivatives related to 2-(4-chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione, highlighting its role in organic synthesis and potential applications in medical technologies like laser tissue welding (Anderson, Mitchell, LaPlante, McKenney, & Lewis, 2017).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8,11-12H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIZPMXJNACBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide](/img/structure/B4963763.png)

![N-[2-(4-fluorophenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B4963778.png)
![1-[(4-bromophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4963780.png)

![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4963792.png)
amino]methyl}-N,N-dimethylaniline](/img/structure/B4963793.png)
![N-cyclohexyl-N-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]-4-nitroaniline](/img/structure/B4963798.png)
![2-[(4-butoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4963801.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B4963812.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963816.png)

![1-(3-{1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4963834.png)
![5-(4-chlorophenyl)-N-(4-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B4963845.png)